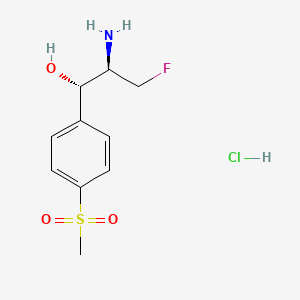![molecular formula C16H20F3N3O8S B13437283 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine](/img/structure/B13437283.png)
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions are typically proprietary information held by manufacturers and research institutions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that the production involves standard organic synthesis techniques, including the use of protecting groups and coupling agents to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine can undergo various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides.
Reduction: The nitro group (-NO2) can be reduced to an amine (-NH2).
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is used extensively in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Utilized in proteomics for the site-specific modification of proteins.
Industry: Used in the production of specialized biochemical reagents.
Mecanismo De Acción
The mechanism of action of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves its ability to modify proteins through covalent bonding. The mercapto group can form disulfide bonds with cysteine residues in proteins, while the nitrophenyl group can participate in various chemical reactions, altering the protein’s function and activity .
Comparación Con Compuestos Similares
Similar Compounds
N6-(tert-Butoxycarbonyl)-L-lysine: Another lysine derivative used in peptide synthesis.
N6-(Benzyloxycarbonyl)-L-lysine: Used for protecting lysine residues in peptide synthesis.
N6-(Fmoc)-L-lysine: Commonly used in solid-phase peptide synthesis.
Uniqueness
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is unique due to its combination of a mercapto group and a nitrophenyl group, which allows for versatile chemical modifications and applications in various fields of research .
Propiedades
Fórmula molecular |
C16H20F3N3O8S |
|---|---|
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]-5-sulfanylhexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H19N3O6S.C2HF3O2/c15-12(13(18)19)6-5-11(24)7-16-14(20)23-8-9-1-3-10(4-2-9)17(21)22;3-2(4,5)1(6)7/h1-4,11-12,24H,5-8,15H2,(H,16,20)(H,18,19);(H,6,7) |
Clave InChI |
QLYAGYHIPMMOOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=O)NCC(CCC(C(=O)O)N)S)[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)



![Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13437259.png)
![(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B13437267.png)

